molecular formula C18H19ClO B1613454 2-Chloro-4'-n-pentylbenzophenone CAS No. 64358-08-3

2-Chloro-4'-n-pentylbenzophenone

Cat. No.: B1613454
CAS No.: 64358-08-3
M. Wt: 286.8 g/mol
InChI Key: BYKASHPPKBYLOO-UHFFFAOYSA-N
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Description

2-Chloro-4’-n-pentylbenzophenone is a compound with the CAS Number: 64358-08-3 . Its IUPAC name is (2-chlorophenyl) (4-pentylphenyl)methanone . It is a yellow crystalline powder with a molecular weight of 310.83 g/mol.


Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-n-pentylbenzophenone can be represented by the linear formula C18H19ClO . The InChI code for the compound is 1S/C18H19ClO/c1-2-3-4-7-14-10-12-15 (13-11-14)18 (20)16-8-5-6-9-17 (16)19/h5-6,8-13H,2-4,7H2,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-4’-n-pentylbenzophenone is a yellow crystalline powder. It is soluble in ethanol, ether, and chloroform, but insoluble in water. The compound has a molecular weight of 286.8 g/mol .

Relevant Papers I found some references related to 2-Chloro-4’-n-pentylbenzophenone , but none of them provide a comprehensive analysis of the compound. More research is needed in this area.

Scientific Research Applications

Formation and By-Products in Disinfection Processes 2,4-Dihydroxybenzophenone, a related compound to 2-Chloro-4'-n-pentylbenzophenone, undergoes transformation during chlorination disinfection processes, leading to the formation of novel disinfection by-products including chlorinated benzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons. This transformation occurs through reactions such as chlorination substitution, Baeyer-Villiger oxidation, hydrolysis, and CC coupling, which are significant under varying pH values and chlorine doses. The presence of these by-products in swimming pool water samples suggests potential ecological and health risks associated with the chlorination disinfection of benzophenone-type UV filters (Xuefeng Sun et al., 2019).

Analytical Chemistry and Determination Techniques 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is utilized as a reagent for the accurate determination of uncondensed and condensed phenolic moieties in lignins through quantitative 31P NMR analysis. This technique offers excellent resolution of various phenolic hydroxyl environments, aiding in the comprehensive analysis of lignin structures (A. Granata & D. Argyropoulos, 1995).

Environmental Remediation Graphene has been demonstrated to effectively remove chloro-2-nitrophenol (a compound structurally related to this compound) from aqueous solutions, showcasing its potential in environmental remediation. The adsorption process is influenced by factors such as contact time, adsorbent amount, pH, initial concentration, and temperature, following the Freundlich isotherm equation and pseudo-second-order kinetic model. This suggests that graphene could be a viable material for the decontamination of water from similar organic pollutants (A. Mehrizad & P. Gharbani, 2014).

Electrochemical Sensors An electrochemical sensor utilizing nano-Fe3O4/ionic liquid paste electrode has been developed for the determination of phenolic compounds, indicating its applicability in detecting water pollutants. This sensor demonstrates the potential for simultaneous determination of phenolic compounds in various environmental samples, including water, highlighting its importance in monitoring water quality and safety (H. Karimi-Maleh et al., 2019).

Properties

IUPAC Name

(2-chlorophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKASHPPKBYLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641768
Record name (2-Chlorophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-08-3
Record name (2-Chlorophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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